molecular formula C20H20N4O4S B10993536 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B10993536
M. Wt: 412.5 g/mol
InChI Key: BTPUSDNEYGXFAH-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound with a unique structure that combines a pyridazinone ring, a dimethoxyphenyl group, and a cyclopentathiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-ethoxypropyl)acetamide
  • 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide

Uniqueness

What sets 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C23H25N3O6C_{23}H_{25}N_3O_6 with a molecular weight of 439.47 g/mol. The structure features a pyridazinone moiety and a thiazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H25N3O6
Molecular Weight439.47 g/mol
LogP1.7863
Polar Surface Area83.541 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
  • Gene Expression Regulation : It may influence the expression of genes associated with disease progression.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that derivatives of this compound led to hyperacetylation of histones and α-tubulin, indicating robust engagement with cellular targets related to cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Selectivity indices were calculated to assess its cytotoxicity against human lung fibroblasts compared to its antiparasitic effects .

Case Studies

  • Study on Anticancer Activity :
    • A series of derivatives were synthesized and tested against breast cancer cell lines (MDA-MB-468). Compounds exhibited GI50 values under 10 µM, indicating potent anticancer activity .
    • Table 1 summarizes the GI50 values of selected compounds derived from the parent structure.
    Compound IDGI50 (µM)Cell Line
    1a8.03MDA-MB-468
    1b7.95MDA-MB-468
    1c6.57MDA-MB-468
  • Study on Antimicrobial Activity :
    • The compound was tested against P. falciparum strains (3D7 and Dd2). The IC50 values were determined alongside cytotoxicity assessments against human cells.
    • Table 2 illustrates the selectivity indices for the tested compounds.
    Compound IDIC50 Pf3D7 (µM)IC50 MRC-5 (µM)Selectivity Index (SIMRC-5/Pf3D7)
    9a0.034 ± 0.0126.17 ± 0.88181
    9b0.055 ± 0.0072.32 ± 0.1942

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-27-15-8-6-12(10-16(15)28-2)13-7-9-19(26)24(23-13)11-18(25)22-20-21-14-4-3-5-17(14)29-20/h6-10H,3-5,11H2,1-2H3,(H,21,22,25)

InChI Key

BTPUSDNEYGXFAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

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